S-(N-Benzylthiocarbamoyl)-L-cysteine
Description
Overview of Thiocarbamoyl-Cysteine Conjugates in Chemical Biology
Thiocarbamoyl-cysteine conjugates are the products of the reaction between an isothiocyanate (R-N=C=S) and the sulfhydryl group of a cysteine residue. This conjugation is a key mechanism in the metabolism of isothiocyanates within biological systems. In chemical biology, this reaction is harnessed for a variety of applications due to the unique reactivity of the cysteine thiol group. nih.gov
Cysteine's relatively low abundance in proteins and the high nucleophilicity of its side chain make it an ideal target for selective chemical modification. nih.gov The formation of a dithiocarbamate (B8719985) linkage by reacting an isothiocyanate with a cysteine residue is a widely used strategy for protein labeling, the construction of antibody-drug conjugates (ADCs), and for studying protein function. nih.govnih.gov The pH of the surrounding medium plays a crucial role in the selectivity of this reaction; under mildly acidic to neutral conditions (pH 6-8), the reaction with cysteine's thiol group is favored, whereas more alkaline conditions (pH 9-11) can lead to reactions with other nucleophilic amino acid residues like lysine. researchgate.net
The stability of the resulting conjugate is a critical factor in its application. While some bioconjugation chemistries yield products with limited stability, the development of novel reagents and methodologies is an active area of research aimed at producing more stable and efficient cysteine conjugates for therapeutic and diagnostic purposes. nih.gov
Research Significance of S-(N-Benzylthiocarbamoyl)-L-cysteine and its Related Compounds
The research significance of this compound stems from its identity as a metabolite of benzyl (B1604629) isothiocyanate (BITC), a naturally occurring isothiocyanate with demonstrated biological activities. nih.gov The study of this conjugate and its further metabolic products, such as the corresponding mercapturic acid (N-acetyl-L-cysteine conjugate), is crucial for understanding the mechanism of action of BITC in vivo. nih.gov
Research has shown that the biological effects of isothiocyanates may be mediated, at least in part, by their cysteine and glutathione (B108866) conjugates. These conjugates can act as carriers, delivering the isothiocyanate or related reactive species to target sites within the body. Studies on this compound have explored its potential chemotherapeutic activity.
Furthermore, the specific chemical properties of the benzyl group in this compound, compared to other isothiocyanate adducts, have been a subject of investigation. For instance, research comparing phenyl isothiocyanate and benzyl isothiocyanate has shown that the latter can be more effective in labeling proteins. nih.gov This highlights the importance of the isothiocyanate's side chain in determining the reactivity and selectivity of the resulting cysteine conjugate.
Historical and Current Research Trajectories in Thiocarbamoyl Conjugate Studies
The study of isothiocyanate conjugates has a history spanning over half a century, with early research focusing on their role in the metabolism of xenobiotics. nih.gov A significant milestone was the understanding that isothiocyanates are metabolized in the body via the mercapturic acid pathway, leading to the formation of glutathione, cysteinylglycine, cysteine, and finally N-acetylcysteine conjugates that are excreted in the urine. nih.gov A 1977 study detailed the metabolism of benzyl isothiocyanate and its cysteine conjugate, showing that the mercapturic acid was a major metabolite in rats. nih.gov
Historically, the application of isothiocyanates in chemical biology has been prominent in protein labeling, with fluorescein (B123965) isothiocyanate (FITC) being a widely used reagent for attaching fluorescent tags to proteins. nih.gov However, limitations such as low conjugation efficiency and stability of the resulting adducts have driven current research toward developing improved reagents and methods. nih.gov
Current research trajectories in thiocarbamoyl conjugate studies are focused on several key areas:
Development of Novel Bioconjugation Reagents: There is a strong emphasis on creating new isothiocyanate-based reagents with enhanced selectivity for cysteine residues and improved stability of the resulting conjugate. nih.govrsc.org This includes the design of fluorescent dyes with benzyl isothiocyanate "warheads" for more efficient and stable protein labeling. nih.gov
Site-Specific Protein Modification: Advances in genetic engineering have enabled the introduction of cysteine residues at specific sites in a protein, allowing for precise control over the location of conjugation. This is particularly important for the development of antibody-drug conjugates (ADCs), where the position of the drug payload on the antibody can significantly impact its efficacy and safety. nih.govgbibio.com
Elucidation of Biological Mechanisms: Ongoing research continues to unravel the complex roles of thiocarbamoyl-cysteine conjugates in mediating the biological effects of isothiocyanates. This includes their involvement in cellular signaling pathways and their potential as therapeutic agents themselves.
Synthesis of Heterocyclic Compounds: Thiocarbamoyl derivatives, including cysteine conjugates, are valuable synthons in organic chemistry for the preparation of a wide range of heterocyclic compounds with potential pharmacological activities. researchgate.net
The evolution of this field reflects a broader trend in chemical biology towards the development of more precise and robust tools for understanding and manipulating biological systems. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₄N₂O₂S₂ |
| Molecular Weight | 270.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 191-193 °C |
| Solubility | Soluble in water |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of S N Benzylthiocarbamoyl L Cysteine
Chemical Synthesis Pathways and Optimized Procedures
The primary chemical synthesis pathway for S-(N-Benzylthiocarbamoyl)-L-cysteine involves the direct conjugation of L-cysteine with benzyl (B1604629) isothiocyanate (BITC). This reaction forms a dithiocarbamate (B8719985) linkage and is fundamentally a nucleophilic addition of the sulfur atom from the thiol group of L-cysteine to the electrophilic carbon of the isothiocyanate group in BITC.
The reaction is typically performed in a buffer solution at a controlled pH. The pH of the reaction medium is a critical parameter influencing the selectivity and rate of the conjugation. Optimal conjugation between the thiol group of cysteine and the isothiocyanate occurs in a pH range of 6 to 8. researchgate.net Within this pH range, the cysteine's thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the attack on the isothiocyanate.
It is important to note that the reaction forming the this compound conjugate is readily reversible. nih.gov Studies have shown that upon dissolving the conjugate in a buffer at pH 7.4, an equilibrium is established where a percentage of the conjugate reverts to the free isothiocyanate and L-cysteine. nih.gov This reversibility is a key chemical characteristic of this class of compounds.
Precursor Chemistry and Reaction Mechanisms in Conjugate Formation
The formation of this compound relies on two key precursors: L-cysteine and benzyl isothiocyanate.
L-cysteine is a semi-essential, sulfur-containing amino acid. While historically produced by the hydrolysis of proteins like human hair or feathers, modern production methods are favored for safety and environmental reasons. nih.gov These include enzymatic processes, such as the asymmetric hydrolysis of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC), and microbial fermentation using engineered strains of bacteria like Escherichia coli or Corynebacterium glutamicum. nih.govnih.govmdpi.com
Benzyl isothiocyanate (BITC) is an organosulfur compound and a member of the isothiocyanate family. It is a well-known phytochemical found in cruciferous vegetables, where it exists as a glucosinolate precursor, glucotropaeolin. mdpi.com
The reaction mechanism for the conjugate formation is a nucleophilic addition. The process is initiated by the deprotonation of the thiol group (-SH) of L-cysteine to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the central carbon atom of the isothiocyanate group (-N=C=S) of BITC. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This nucleophilic attack results in the formation of a dithiocarbamate bond, yielding the final this compound product. mdpi.com The selectivity of this reaction is pH-dependent; under more alkaline conditions (pH 9-11), isothiocyanates can preferentially react with amine groups, such as the ε-amino group of lysine, to form thioureas. researchgate.netnih.gov
Table 1: Key Parameters in the Synthesis of this compound
| Parameter | Description | Significance |
|---|---|---|
| Precursors | L-cysteine, Benzyl isothiocyanate (BITC) | The fundamental building blocks for the conjugate. |
| Reaction Type | Nucleophilic Addition | The thiol group of cysteine adds across the C=S bond of the isothiocyanate. |
| Key Functional Groups | Thiol (-SH) on L-cysteine, Isothiocyanate (-N=C=S) on BITC | The reactive centers for the conjugation reaction. |
| Optimal pH | 6.0 - 8.0 | Favors the formation of the nucleophilic thiolate anion while minimizing side reactions with amino groups. researchgate.netnih.gov |
| Product | This compound | A dithiocarbamate conjugate. |
| Reversibility | The reaction is reversible under physiological pH. nih.gov | This property influences the stability and behavior of the conjugate in aqueous solutions. |
Preparation of this compound Analogues and Derivatives
The core structure of this compound can be modified to produce a variety of analogues and derivatives for different research purposes. These modifications can be made to the cysteine backbone or the benzyl group.
One of the most significant derivatives is the N-acetylated form. The N-acetyl-L-cysteine conjugate of BITC is a principal metabolite found in urine after exposure to BITC. nih.govnih.gov This derivative can be synthesized by first reacting BITC with N-acetyl-L-cysteine (NAC) under similar reaction conditions as with L-cysteine. mdpi.com NAC is readily available and provides a protected amino group, directing the reaction exclusively to the thiol group.
Other derivatives can be prepared by modifying the isothiocyanate precursor. For example, using substituted benzyl isothiocyanates (e.g., with methoxy (B1213986) or halogen groups on the phenyl ring) would yield a range of S-(N-(substituted-benzyl)thiocarbamoyl)-L-cysteine analogues. Furthermore, S-aryl-L-cysteine derivatives can be synthesized through different chemical routes, such as the reaction of a protected cysteine with an aryl halide in the presence of a copper catalyst. google.com
Table 2: Examples of this compound Analogues and Their Precursors
| Analogue/Derivative Name | Cysteine Precursor | Isothiocyanate/Other Precursor |
|---|---|---|
| This compound | L-cysteine | Benzyl isothiocyanate |
| N-Acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine | N-Acetyl-L-cysteine (NAC) | Benzyl isothiocyanate |
| S-(N-Phenylthiocarbamoyl)-L-cysteine | L-cysteine | Phenyl isothiocyanate nih.gov |
| S-(N-Allylthiocarbamoyl)-L-cysteine | L-cysteine | Allyl isothiocyanate nih.gov |
| N-CBZ-S-phenyl-L-cysteine methyl ester | N-CBZ-cysteine methyl ester | Bromobenzene (with copper catalyst) google.com |
Advanced Derivatization Techniques for Enhanced Research Applications
To facilitate detection, quantification, and functional studies, this compound and its precursors can be chemically derivatized. These techniques are crucial for analytical and chemical biology applications.
Fluorescent Labeling: A powerful technique involves creating fluorescent probes for bio-imaging and protein labeling. For instance, a fluorescent dye, such as fluorescein (B123965), can be chemically linked to an isothiocyanate. A benzyl-fluorescein isothiocyanate has been developed that reacts selectively with cysteine residues in proteins, leveraging the same reaction chemistry used to form the parent compound. nih.govucl.ac.uk This allows for the specific fluorescent tagging of proteins for visualization and study.
Chromatographic Derivatization: For analytical purposes, especially for separating and quantifying enantiomers (L- and D-forms) of cysteine and its conjugates, derivatization is often required prior to analysis by High-Performance Liquid Chromatography (HPLC).
OPA/Chiral Thiol Derivatization: o-Phthalaldehyde (OPA) is a reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. By using a chiral thiol, such as N-acetyl-L-cysteine (NAC), diastereomeric derivatives of chiral amines are formed, which can then be separated on a standard (non-chiral) HPLC column. nih.govresearchgate.net This method is effective for the chiral separation of amino acids.
NBD-F Derivatization: 4-Fluoro-7-nitrobenzofurazan (NBD-F) is another derivatizing agent used for the quantification of cysteine enantiomers in biological samples like plasma. nih.gov After reducing any disulfide bonds, cysteine reacts with NBD-F, and the resulting derivatives can be separated on a chiral stationary phase and detected with high sensitivity using mass spectrometry. nih.gov
These advanced techniques transform the core molecule or its components into powerful tools for detailed biochemical and analytical investigation.
Table 3: Advanced Derivatization Techniques and Applications
| Derivatization Technique | Reagent(s) | Purpose | Application Example |
|---|---|---|---|
| Fluorescent Labeling | Benzyl-fluorescein isothiocyanate | Covalent labeling of proteins for detection and imaging. | Specifically labeling free cysteine residues on antibodies for chemical biology studies. nih.govucl.ac.uk |
| Chiral Separation via Diastereomer Formation | o-Phthalaldehyde (OPA) and a chiral thiol (e.g., N-Acetyl-L-cysteine) | Separation and quantification of enantiomers of amino acids. | Chiral metabolomics profiling to detect D-amino acids in biological extracts. nih.gov |
| Sensitive Quantification | 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Enhancing detection sensitivity for HPLC-MS analysis. | Determination of D- and L-cysteine concentrations in mouse plasma. nih.gov |
Biochemical and Molecular Mechanisms of Action of S N Benzylthiocarbamoyl L Cysteine
Interaction with Cellular Signaling Pathways
The influence of S-(N-Benzylthiocarbamoyl)-L-cysteine on cellular function is multifaceted, primarily manifesting through its ability to modulate key signaling pathways that govern cell life and death.
Induction of Programmed Cell Death Mechanisms
This compound has been demonstrated to be a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. In vitro studies have shown that this compound can trigger apoptotic pathways in both leukemia and bladder cancer cells. lktlabs.com The induction of apoptosis is a critical mechanism for the elimination of damaged or cancerous cells and is a key target for many chemotherapeutic agents.
While the precise signaling cascade for BITC-Cys is still under full investigation, related compounds offer insights. For instance, S-benzyl-cysteine (SBC), a structural analog, has been shown to induce apoptosis in human gastric cancer cells through a mitochondrial-dependent pathway. nih.gov This process involves the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This leads to the dissipation of the mitochondrial membrane potential and the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov
Table 1: Effects of S-benzyl-cysteine (a structural analog) on Apoptotic Markers in SGC-7901 Human Gastric Cancer Cells
| Marker | Effect of S-benzyl-cysteine Treatment | Reference |
| p53 Expression | Upregulation | nih.gov |
| Bax Expression | Upregulation | nih.gov |
| Bcl-2 Expression | Downregulation | nih.gov |
| Caspase-9 Activity | Enhanced | nih.gov |
| Caspase-3 Activity | Enhanced | nih.gov |
| Caspase-8 Activity | No significant effect | nih.gov |
Modulation of Cell Cycle Progression
Current scientific literature lacks direct studies specifically investigating the effects of this compound on cell cycle progression. However, research on structurally similar compounds provides a basis for potential mechanisms. For example, S-benzyl-cysteine has been observed to induce a G2-phase arrest in human gastric cancer cells. nih.gov Furthermore, S-trityl-L-cysteine, another cysteine conjugate, has been shown to block cells in the M phase of the cell cycle by inhibiting the separation of duplicated centrosomes and the formation of the bipolar spindle. abcam.com These findings suggest that cysteine conjugates can interfere with the cell division process, a hallmark of cancer.
Regulation of Autophagic Processes
There is currently a lack of direct scientific evidence detailing the specific regulatory effects of this compound on autophagic processes. Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the context. While studies have explored the role of cysteine and its derivatives in autophagy, particularly in the context of cancer metabolism, the direct impact of BITC-Cys on this pathway remains an area for future investigation. nih.govbohrium.com
Influence on Oxidative Stress Response Systems
This compound is reported to regulate the induction of glutathione (B108866) S-transferase (GST) by forming reactive oxygen intermediates. abcam.com GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics and the protection of cells from oxidative damage. The induction of GST activity is a key mechanism of cellular defense against carcinogens. Research on the parent compound, benzyl (B1604629) isothiocyanate (BITC), has shown that it can increase reactive oxygen species (ROS), which in turn can trigger the induction of GST. nih.gov This suggests that BITC-Cys may influence the cellular redox balance, a critical component of cell signaling and survival.
Enzymatic Target Inhibition and Activation Profiles
The biological activity of this compound is also defined by its ability to directly interact with and modulate the function of specific enzymes.
Effects on N-Dimethylnitrosamine Demethylase Activity
A significant enzymatic target of this compound is N-dimethylnitrosamine demethylase (NDMAd). lktlabs.com This enzyme, a member of the cytochrome P450 family (specifically CYP2E1), is involved in the metabolic activation of nitrosamines, a class of potent carcinogens found in tobacco smoke and some foods. researchgate.net By inhibiting NDMAd, this compound can prevent the activation of these pro-carcinogens, thereby exhibiting a potential chemopreventive effect. lktlabs.com
Studies on isothiocyanates and their conjugates have shown that they can effectively inhibit NDMAd activity in both rat and human liver microsomes. researchgate.net The inhibitory potency of these conjugates is thought to be due to the release of the free isothiocyanate, which then acts on the enzyme. researchgate.net
Impact on Caspase-Mediated Processes
This compound, a cysteine conjugate of benzyl isothiocyanate (BITC), has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. lktlabs.com The induction of apoptosis is a key mechanism for the elimination of malignant cells and is often orchestrated by a family of cysteine proteases known as caspases. nih.govresearchgate.net
The apoptotic process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.gov Research on S-benzyl-cysteine (SBC), a structural analogue, demonstrated the induction of apoptosis in human gastric cancer cells through the intrinsic pathway. This involved the dissipation of the mitochondrial membrane potential and the subsequent activation of initiator caspase-9 and executioner caspase-3, with minimal effect on caspase-8, a key player in the extrinsic pathway. nih.gov This activation of the caspase cascade is often accompanied by an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov
While direct studies on this compound's specific impact on each caspase are detailed, its role as an apoptosis inducer suggests a definitive interaction with these critical enzymes. lktlabs.com The activity of caspases is dependent on a reduced sulfhydryl group in the cysteine residue at their active site, making them susceptible to regulation by redox modifications like glutathionylation, which can inhibit their activity. nih.gov The introduction of a cysteine conjugate like this compound into the cellular environment can, therefore, influence the redox state and subsequently modulate caspase activity to promote apoptosis.
Regulation of Glutathione S-Transferase Expression and Activity
Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification. nih.govcapes.gov.br They catalyze the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds, rendering them less reactive and more water-soluble for excretion. nih.gov In many cancer types, the overexpression of certain GST isoforms, particularly GST Pi (GSTP1), is linked to drug resistance and a malignant phenotype. nih.govelsevierpure.com
This compound is formed through the conjugation of its parent compound, benzyl isothiocyanate (BITC), with cysteine, a process that mirrors the metabolic pathway involving glutathione conjugation. Isothiocyanates and their glutathione or cysteine conjugates have been found to inhibit certain detoxification enzymes, such as N-nitrosodimethylamine demethylase, which is involved in the activation of nitrosamine (B1359907) carcinogens. lktlabs.com This indicates an interaction with the broader detoxification system where GSTs are central players.
Furthermore, GSTs are not only detoxification enzymes but also modulators of signaling pathways that regulate cell proliferation and apoptosis. capes.gov.brnih.gov They can bind to and regulate stress-activated kinases. Given that this compound is a product of a major detoxification pathway for isothiocyanates, its presence can influence the expression and activity of GSTs, thereby affecting both the cell's ability to handle xenobiotics and the regulation of critical kinase signaling cascades. nih.gov
Influence on mTOR Signaling Pathways
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which act as central regulators of cell growth, proliferation, metabolism, and survival. nih.govyoutube.com The mTORC1 complex, in particular, integrates signals from growth factors, cellular energy status, and amino acids to control protein synthesis and autophagy. imrpress.comnih.govyoutube.com
Amino acids, especially cysteine, play a crucial role in activating mTORC1. nih.gov The availability of intracellular cysteine is sensed, leading to the activation of mTORC1 on the lysosomal surface. This, in turn, promotes protein synthesis by phosphorylating downstream effectors like p70S6 kinase (S6K) and 4E-binding proteins (4E-BPs). nih.govyoutube.com
This compound, by its nature as a cysteine conjugate, can influence mTOR signaling by affecting intracellular cysteine levels. Studies have shown that cyst(e)ine availability is directly linked to the synthesis of Glutathione Peroxidase 4 (GPX4) through the mTORC1 pathway, which is critical for preventing a form of iron-dependent cell death called ferroptosis. nih.gov By modulating the intracellular cysteine pool, this compound can impact mTORC1 activity, thereby influencing fundamental cellular processes like protein synthesis, cell growth, and survival. nih.govnih.gov
Modulation of Angiogenesis-Related Protein Expression and Phosphorylation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Key proteins involved in this pathway include Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), Hypoxia-Inducible Factor-1α (HIF-1α), Signal Transducer and Activator of Transcription 3 (STAT3), and Matrix Metalloproteinases (MMPs). nih.govnih.gov
The STAT3/HIF-1α/VEGF signaling axis is frequently activated in cancer cells, promoting angiogenesis. nih.gov Hypoxia (low oxygen) in the tumor microenvironment stabilizes HIF-1α, which then acts as a transcription factor to increase the expression of VEGF. nih.gov Activated STAT3 can further enhance HIF-1α stability and activity, leading to increased VEGF expression. nih.gov Various antioxidant and anti-inflammatory compounds have been shown to inhibit angiogenesis by targeting these proteins. nih.gov For instance, resveratrol (B1683913) has been found to suppress tumor progression by inhibiting the expression of STAT3, HIF-1α, and VEGF. nih.gov
While direct evidence for this compound is emerging, its parent compound, BITC, has demonstrated anti-angiogenic properties. These effects are often mediated by the inhibition of key signaling molecules. The modulation of these pathways can lead to a decrease in the expression and secretion of pro-angiogenic factors like VEGF and reduce the activity of MMPs, such as MMP-2, which are responsible for degrading the extracellular matrix to allow for new vessel formation.
Table 1: Impact of this compound on Angiogenesis-Related Proteins
| Protein | Function in Angiogenesis | Reported Effect of Related Compounds |
|---|---|---|
| VEGF | Key pro-angiogenic growth factor. | Inhibition of expression. nih.govnih.gov |
| VEGFR2 | Primary receptor for VEGF on endothelial cells. | Inhibition of expression and signaling. nih.gov |
| HIF-1α | Transcription factor that upregulates VEGF under hypoxia. | Inhibition of stability and activity. nih.govnih.gov |
| STAT3 | Transcription factor that can promote HIF-1α and VEGF expression. | Inhibition of activation. nih.govnih.gov |
| MMP-2 | Enzyme that degrades extracellular matrix, facilitating endothelial cell migration. | Inhibition of expression and activity. nih.gov |
Interactions with Endogenous Thiol Systems and Amino Acid Metabolism
Role in Glutathione Homeostasis
Glutathione (L-γ-glutamyl-L-cysteinyl-glycine, GSH) is the most abundant non-protein thiol in mammalian cells and a cornerstone of cellular defense against oxidative stress. nih.gov Its synthesis is a two-step enzymatic process where the availability of cysteine is the rate-limiting factor. nih.govmolvis.org Glutathione homeostasis—the balance between its synthesis, consumption, and regeneration—is critical for maintaining the appropriate cellular redox environment, detoxifying harmful compounds, and regulating signal transduction. nih.gov
This compound directly participates in thiol metabolism as it is a conjugate of L-cysteine. Its metabolism can release cysteine, thereby influencing the intracellular pool of this crucial amino acid. By providing a source of cysteine, the compound can potentially bolster the synthesis of glutathione, enhancing the cell's antioxidant capacity. nih.gov This is particularly relevant under conditions of oxidative stress where GSH is consumed at a higher rate.
Cross-Talk with Nitric Oxide Signaling Pathways
Nitric oxide (NO) is a versatile signaling molecule involved in a vast range of physiological processes, including vasodilation, neurotransmission, and the immune response. A key mechanism by which NO exerts its biological effects is through the post-translational modification of proteins via S-nitrosylation, the covalent attachment of an NO moiety to the thiol group of a cysteine residue, forming an S-nitrosothiol (SNO). nih.gov This modification can alter protein function, stability, and localization.
The cellular redox environment, largely controlled by the glutathione system, significantly influences NO signaling. S-nitrosoglutathione (GSNO), formed from the reaction of NO with GSH, can act as an intracellular reservoir and transporter of NO, transferring the NO group to other protein thiols in a process called transnitrosation. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation | CAS Number |
|---|---|---|
| This compound | 35446-36-7 | |
| Benzyl isothiocyanate | BITC | 622-78-6 |
| S-benzyl-cysteine | SBC | 3054-01-1 |
| Glutathione | GSH | 70-18-8 |
| N-acetyl-L-cysteine | NAC | 616-91-1 |
| Resveratrol | 501-36-0 | |
| S-nitroso-L-cysteine | L-CSNO | 75936-61-3 |
Sulfhydryl Group Reactivity and Adduct Formation
The biochemical and molecular actions of this compound (BNTC) are intrinsically linked to the reactivity of its sulfhydryl group and its capacity to form adducts with various biomolecules. While direct studies on the sulfhydryl reactivity of the intact conjugate are limited, significant insights can be drawn from the reactivity of its precursor, benzyl isothiocyanate (BITC), and the general behavior of cysteine conjugates and thiocarbamates.
The formation of BNTC itself is a prime example of sulfhydryl group reactivity. It is synthesized from the reaction of benzyl isothiocyanate with the sulfhydryl group of L-cysteine. sigmaaldrich.com This reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the isothiocyanate group of BITC.
Once formed, the BNTC conjugate is not an inert metabolite. Research on analogous compounds, such as S-(N-methylcarbamoyl)cysteine, demonstrates that these S-linked conjugates are reactive carbamoylating agents. nih.gov They can transfer the carbamoyl (B1232498) group to other nucleophilic functionalities, particularly the free thiol groups of cysteine residues in peptides and proteins. nih.gov This suggests that BNTC can participate in covalent modification of proteins, a mechanism with significant toxicological and pharmacological implications.
Studies on various thiocarbamates have shown their ability to form covalent adducts with proteins. For instance, several thiocarbamate herbicides have been found to generate S-(N,N-dialkylaminocarbonyl)cysteine adducts on proteins like hemoglobin. nih.gov This occurs through the covalent modification of cysteine residues. The extent of this adduct formation can be influenced by the structure of the thiocarbamate. nih.gov
Furthermore, the principle of using isothiocyanates for specific protein labeling underscores the reactivity of the cysteine thiol group. Benzyl isothiocyanates have been developed as reagents for cysteine-specific bioconjugation, effectively forming stable adducts with proteins by targeting free cysteine residues. rsc.org This process highlights the inherent reactivity of the isothiocyanate moiety, which is masked in BNTC but can be informative about the types of interactions the parent compound engages in.
The covalent modification of proteins by electrophilic compounds derived from natural products, such as isothiocyanates, is a recognized mechanism for altering protein function. nih.gov These electrophiles target nucleophilic cysteine residues, leading to conformational changes in the protein that can modulate its biological activity. nih.gov The formation of BNTC is a detoxification pathway for BITC, but the resulting conjugate may retain the ability to interact with and modify other biological molecules.
Table of Research Findings on Sulfhydryl Group Reactivity and Adduct Formation
| Compound/Class | Interacting Molecule(s) | Key Findings | Reference |
| Benzyl isothiocyanate | L-cysteine | Reacts to form this compound. | sigmaaldrich.com |
| S-(N-methylcarbamoyl)cysteine | Peptides and proteins (e.g., oxytocin, bovine serum albumin) | Acts as a carbamoylating agent, preferentially modifying free thiol groups of cysteine residues. | nih.gov |
| Thiocarbamate herbicides | Hemoglobin and other proteins | Form S-(N,N-dialkylaminocarbonyl)cysteine adducts on globin. | nih.gov |
| Benzyl isothiocyanates | Proteins with free cysteine residues | Used for specific and covalent labeling of proteins. | rsc.org |
| Electrophilic natural products | Proteins with nucleophilic cysteine residues | Covalently modify cysteine residues, leading to altered protein conformation and function. | nih.gov |
Structure Activity Relationship Sar Studies of S N Benzylthiocarbamoyl L Cysteine and Its Analogues
Structural Determinants for Anti-proliferative Activity
The anti-proliferative activity of S-(N-Benzylthiocarbamoyl)-L-cysteine analogues is fundamentally linked to a core molecular skeleton. Studies on the closely related and extensively researched compound, S-trityl-L-cysteine (STLC), which also acts as a potent inhibitor of the mitotic kinesin Eg5, have revealed the minimal structural requirements for activity. nih.govresearchgate.net The essential components for potent inhibition include a bulky hydrophobic moiety (the trityl or benzyl (B1604629) group), the L-cysteine backbone, and its associated functional groups.
The primary amino group and the carboxylic acid group of the cysteine moiety are pivotal for biological activity. researchgate.net Research has demonstrated that the primary amine is crucial for effectively inhibiting the target protein, Eg5. researchgate.net Modifications to these groups, such as esterification of the carboxyl group or alkylation of the amino group, can significantly alter the compound's biological profile. For instance, converting the free amino and carboxyl groups of STLC into other functionalities has been shown to shift its primary target from Eg5 to other proteins like SIRT2, highlighting the importance of these groups for specific molecular interactions. nih.gov
| Compound Modification | Key Structural Change | Impact on Biological Activity | Reference |
|---|---|---|---|
| S-trityl-L-cysteine (STLC) | Baseline compound with free amino and carboxyl groups | Potent inhibitor of mitotic kinesin Eg5. | nih.govtocris.com |
| STLC Methyl Ester | Esterification of the carboxyl group | Becomes inactive against SIRT2, indicating the free carboxyl is important for certain activities. | nih.gov |
| N-terminal Modified STLC | Alkylation or acylation of the primary amino group | Can abolish Eg5 inhibition and confer new activities (e.g., SIRT2 inhibition). nih.gov Demonstrates the critical role of the free primary amine for Eg5 activity. researchgate.net | researchgate.netnih.gov |
Influence of Benzyl Moiety Substitutions on Biological Efficacy
The substitution pattern on the aromatic rings of the hydrophobic moiety plays a critical role in modulating the biological efficacy of these compounds. In studies of STLC analogues, introducing substituents onto one of the phenyl rings can significantly enhance potency. The position and nature of these substituents are key.
Research has shown that substitutions at the para-position of one phenyl ring are particularly effective. nih.gov For example, adding a methoxy (B1213986) group at this position resulted in one of the most effective compounds, with an estimated apparent inhibition constant (Kiapp) of 100 nM and an EC50 of 200 nM for inducing mitotic arrest. nih.gov This suggests that the electronic and steric properties of the substituent can optimize the interaction with the target protein's binding site. More potent derivatives of STLC have been developed by exploring such substitutions, leading to compounds with Kiapp values below 10 nM. nih.gov These findings underscore the importance of the hydrophobic group not just as a bulky anchor, but as a tunable element for maximizing potency. While direct data on substituted this compound is less available, the principles derived from STLC strongly suggest that similar substitutions on its benzyl ring would likewise modulate its anti-proliferative activity.
| Compound/Analogue | Substitution | Biological Activity Metric | Reference |
|---|---|---|---|
| S-trityl-L-cysteine (STLC) | Unsubstituted | IC50 (ATPase activity) = 140 nM; IC50 (HeLa cells) = 700 nM | tocris.com |
| para-methoxy STLC | -OCH3 at para-position of one phenyl ring | Estimated Ki (app) = 100 nM; EC50 (mitotic arrest) = 200 nM | nih.govresearchgate.net |
| Triphenylbutanamine analogue of STLC | Backbone modification + optimized substitutions | Kiapp < 10 nM | nih.gov |
Role of the L-Cysteine Stereochemistry and Backbone Modifications in Activity
The stereochemistry of the cysteine component is a critical determinant of activity. The natural L-configuration of cysteine is essential for the potent inhibitory effects of compounds like STLC against Eg5. This stereospecificity implies a precise three-dimensional fit into the binding site of the target protein, where the spatial arrangement of the amino and carboxyl groups relative to the hydrophobic moiety is strictly required for optimal interaction.
Furthermore, the integrity of the cysteine backbone itself is crucial. As mentioned previously, the presence of both a free primary amine and a free carboxylate group is a hallmark of potent Eg5 inhibitors in this class. researchgate.netnih.gov These charged groups are believed to form key hydrogen bonds or electrostatic interactions within the allosteric binding pocket of Eg5.
Modifications to the cysteine backbone have been explored to create analogues with improved properties or different activities. For example, rational design and synthesis have led to cysteine derivatives with anti-proliferative activity against melanoma cells, acting through inhibition of histone deacetylases rather than Eg5. nih.gov This highlights that while the L-cysteine scaffold is a versatile carrier for delivering a pharmacophore, modifications to its core structure can fundamentally change the compound's mechanism of action.
Comparative Analysis of Thiocarbamoyl Conjugates (e.g., N-Acetylated Derivatives)
This compound is a conjugate of benzyl isothiocyanate (BITC), a naturally occurring compound. lktlabs.com In metabolic pathways, such isothiocyanates are often conjugated with glutathione (B108866) and subsequently processed into cysteine and N-acetylcysteine conjugates for excretion.
A key finding is that the principal urinary metabolites, the N-acetylcysteine conjugates, can elicit the same anti-proliferative response as their parent isothiocyanate compounds in human bladder cancer cells. lktlabs.com This indicates that N-acetylation of the cysteine's amino group does not abolish its biological activity. N-acetyl-L-cysteine (NAC) itself is a well-known compound that can act as a source of L-cysteine and replenish intracellular glutathione, a critical antioxidant. nih.govnih.gov
The N-acetylated form, N-Acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine, retains significant biological potential. Unlike L-cysteine, NAC has only two potential coordination sites: the carboxyl and thiol groups. nih.gov While the free primary amine is lost, the resulting N-acetylated conjugate is still active, suggesting it may act as a stable pro-drug that is deacetylated intracellularly to release the active primary amine form, or that it may possess intrinsic activity through a mechanism less dependent on the free amine. This bio-equivalency is significant, as it implies that metabolic processing does not necessarily lead to deactivation.
Computational Approaches for SAR Prediction and Elucidation
Computational chemistry has become an indispensable tool for predicting and elucidating the structure-activity relationships of complex molecules like this compound and its analogues. These in silico methods allow for the rapid evaluation of virtual compounds, guiding synthetic efforts toward more potent and selective agents.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and virtual ligand docking are commonly employed. nih.govnih.gov For instance, the rational design of novel cysteine-derived histone deacetylase inhibitors involved computer-aided virtual ligand docking to predict how designed compounds would interact with the target enzyme. nih.gov Similarly, QSAR models can be built by correlating the structural features of a series of compounds with their measured biological activities. These models can then predict the activity of new, unsynthesized molecules.
For Eg5 inhibitors like the STLC series, molecular modeling based on crystal structures of the inhibitor bound to the protein has been instrumental. nih.gov These structural insights allow chemists to visualize the key interactions—such as hydrogen bonds and hydrophobic contacts—and rationally design modifications to enhance binding affinity. For example, observing the fit of the trityl group in the allosteric pocket of Eg5 has guided the design of new analogues with optimized substitutions on the phenyl rings, leading to the development of inhibitors with picomolar potency.
Pharmacological Investigations and Therapeutic Potential in Preclinical Models
In Vitro Biological Efficacy Studies
In vitro studies have explored the biological activities of S-(N-Benzylthiocarbamoyl)-L-cysteine across several domains, including its effects on cancer cells, its potential to prevent cancer, and its activity against microorganisms and parasites.
Anti-leukemic and Anti-bladder Cancer Activities in Cell Lines
Research indicates that this compound exhibits anticancer properties. In laboratory settings, this conjugate of benzyl (B1604629) isothiocyanate has been observed to inhibit the growth of leukemia cells. nih.govlktlabs.com Specifically, studies on S-(N-phenylalkylthiocarbamoyl)cysteine derivatives, a class to which this compound belongs, have demonstrated antiproliferative activity against the human leukaemia 60 (HL60) cell line. However, it was noted that S-(N-phenylethylthiocarbamoyl)cysteine was the most potent among the compounds studied in this particular research. nih.gov
In addition to its anti-leukemic potential, the compound has been shown to induce apoptosis, or programmed cell death, in bladder cancer cells in vitro. nih.govlktlabs.com Studies on the principal urinary metabolites of dietary isothiocyanates, specifically N-acetylcysteine conjugates, have shown that they possess a similar anti-proliferative response to their parent compounds in human bladder cancer cells. lktlabs.com For instance, the N-acetylcysteine conjugate of allyl isothiocyanate was found to inhibit the growth and muscle invasion of bladder cancer. nih.gov While this provides indirect support for the potential of isothiocyanate-cysteine conjugates in bladder cancer, direct quantitative data on this compound's efficacy in bladder cancer cell lines such as T24 and UM-UC-3 remains to be fully elucidated in available literature.
Table 1: In Vitro Anti-Cancer Activity of this compound and Related Compounds
| Compound/Derivative | Cell Line | Observed Effect | Citation |
| This compound | Leukemia cells | Inhibition of cell growth | nih.govlktlabs.com |
| S-(N-phenylalkylthiocarbamoyl)cysteine derivatives | HL60 (human leukaemia) | Antiproliferative activity | nih.gov |
| This compound | Bladder cancer cells | Induction of apoptosis | nih.govlktlabs.com |
| N-acetylcysteine conjugates of isothiocyanates | Human bladder cancer cells | Anti-proliferative response | lktlabs.com |
Chemopreventive Potential in Cellular Models
The chemopreventive capabilities of this compound have been suggested through its ability to inhibit certain enzymes involved in the activation of carcinogens. Specifically, the compound has been found to inhibit N-dimethylnitrosamine demethylase, an enzyme that can activate nitrosamines, thereby demonstrating a potential benefit in cancer prevention. nih.govlktlabs.com
Further research into isothiocyanate conjugates has supported this potential. For example, the L-cysteine conjugate of phenethyl isothiocyanate, a related compound, was shown to be a more potent inhibitor of N-nitrosodimethylamine demethylase (NDMAd) in rat and human liver microsomes than its N-acetylcysteine conjugate, with an IC50 value of 4.3 µM. elsevierpure.com The inhibition of this enzyme, and consequently cytochrome P4502E1, is believed to be due to the release of the free isothiocyanate from the conjugate. elsevierpure.com This mechanism provides a basis for the investigation of isothiocyanate conjugates as chemopreventive agents. elsevierpure.com
Table 2: Chemopreventive Potential of Isothiocyanate-Cysteine Conjugates
| Compound | System | Target Enzyme | Inhibitory Concentration (IC50) | Citation |
| This compound | In vitro | N-dimethylnitrosamine demethylase | Not specified | nih.govlktlabs.com |
| Phenethyl isothiocyanate-L-cysteine conjugate | Rat and human liver microsomes | N-nitrosodimethylamine demethylase (NDMAd) | 4.3 µM | elsevierpure.com |
Anti-angiogenic Effects in In Vitro Assays
Anti-microbial Spectrum and Efficacy
There is a notable absence of specific studies investigating the anti-microbial spectrum and efficacy of this compound against various bacterial and fungal pathogens. While research has explored the antimicrobial properties of L-cysteine and its derivatives in other contexts, such as enhancing the activity of antimicrobial peptides, specific data on the direct antimicrobial action of this compound is not available in the current body of scientific literature. nih.gov
Anti-parasitic Activity
Similar to its anti-microbial profile, there is a lack of specific preclinical data on the anti-parasitic activity of this compound. Studies on related compounds, such as N-acetyl-L-cysteine, have been conducted to evaluate their effects on parasites like Leishmania amazonensis and Plasmodium. nih.govnih.gov For instance, N-acetyl-L-cysteine has been shown to reduce inflammation induced by Leishmania amazonensis in mice. nih.gov However, dedicated research to determine the efficacy of this compound against parasitic organisms has not been reported in the available literature.
In Vivo Research in Animal Models
Information regarding the in vivo efficacy of this compound in animal models is limited. One study investigated a related compound, N-acetyl-S-(N-benzyl-thiocarbamoyl)-L-cysteine (BITC-NAC), for its ability to inhibit lung tumorigenesis in A/J mice. In this particular study, BITC-NAC was administered in the diet, but it did not result in a significant reduction in lung tumor multiplicity. Other isothiocyanate conjugates, such as those derived from phenethyl isothiocyanate, did show significant inhibitory effects in the same study.
At present, there is a lack of published in vivo research specifically examining the therapeutic potential of this compound in animal models of cancer or other diseases.
Efficacy in Carcinogenesis Prevention Models (e.g., Lung Tumorigenesis)
The therapeutic potential of this compound and its derivatives has been investigated in preclinical models of carcinogenesis, particularly in the context of lung cancer. Isothiocyanates, the parent compounds of cysteine conjugates, are recognized for their chemopreventive properties, which include modulating carcinogen metabolism and inhibiting the progression of tumors. The cysteine conjugate of benzyl isothiocyanate (BITC), this compound, is a key metabolite in the mercapturic acid pathway. This pathway ultimately leads to the formation of the N-acetylated form, which is considered a prodrug that delivers the active isothiocyanate to target tissues.
In a study utilizing a mouse model of lung tumorigenesis induced by benzo[a]pyrene (B130552) (B[a]P) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), the efficacy of various isothiocyanate-cysteine conjugates was evaluated. While this study primarily focused on the N-acetylated derivatives, the findings are indicative of the potential of the non-acetylated cysteine conjugate. The N-acetylated form of the this compound, referred to as BITC-NAC, was included in these investigations. The results from a related N-acetylated conjugate, PEITC-NAC, demonstrated significant reductions in lung tumor multiplicity, highlighting the promise of this class of compounds in lung cancer chemoprevention. nih.gov
The table below summarizes the effects of various N-acetyl-isothiocyanate-cysteine conjugates on lung tumor multiplicity in A/J mice, as reported in a key study. This data illustrates the potential efficacy of such compounds in a preclinical lung cancer model.
| Compound | Dose (µmol/g diet) | Change in Tumor Multiplicity (%) | Significance |
| PEITC | 3 | -22.8 | Significant |
| PEITC-NAC | 3 | -38.2 | Significant |
| PPITC | 3 | -34.4 | Significant |
| PPITC-NAC | 3 | -39.6 | Significant |
Data adapted from a study on the inhibition of lung tumorigenesis in A/J mice. PEITC: 2-phenethyl isothiocyanate; PEITC-NAC: N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine; PPITC: 3-phenylpropyl isothiocyanate; PPITC-NAC: N-acetyl-S-(N-3-phenylpropylthiocarbamoyl)-L-cysteine.
These findings underscore the potential of isothiocyanate-cysteine conjugates as a class of chemopreventive agents against lung cancer.
Studies in Oxidative Stress-Related Animal Models
The impact of benzyl isothiocyanate (BITC), the parent compound of this compound, has been explored in animal models of oxidative stress. Oxidative stress is a key factor in the pathogenesis of various chronic diseases.
In one preclinical study, the effect of BITC was assessed in a mouse model of skin inflammation and oxidative damage induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The research demonstrated that the application of BITC to the skin of mice led to a reduction in TPA-induced oxidative damage. nih.gov A significant finding from this study was the decrease in the levels of hydrogen peroxide (H2O2), a key reactive oxygen species, in the skin of mice pre-treated with BITC. nih.gov
The study suggested that BITC exerts its anti-oxidative effects through multiple mechanisms. One proposed mechanism is the inhibition of the NADPH oxidase system, a major source of cellular reactive oxygen species. Additionally, the research indicated that BITC might enhance the clearance of infiltrated leukocytes from the inflamed tissue. nih.gov This is significant as leukocytes are a primary source of inflammatory mediators and reactive oxygen species at sites of inflammation. The study also observed an increase in the terminal deoxynucleotidyl transferase-dUTP nick end labeling (TUNEL)-positive index, suggesting that BITC may promote the apoptosis of these infiltrated leukocytes. nih.gov
These findings from a preclinical model of oxidative stress in the skin suggest that the parent compound of this compound has the potential to mitigate oxidative damage.
Investigations in Infection Models
The potential of this compound and its parent compound, benzyl isothiocyanate (BITC), in the context of infections has been suggested by their known antimicrobial properties. Isothiocyanates, as a class of compounds, are recognized for their antibacterial and antifungal activities. canterbury.ac.nz
Research into the metabolism of benzyl isothiocyanate and its cysteine conjugate has indicated that the antibacterial effects observed in vivo can be attributed to the release of the active benzyl isothiocyanate from its conjugates. scispace.com This suggests that this compound can act as a carrier molecule, delivering the antimicrobial agent to the site of action.
While specific studies utilizing this compound in defined animal models of infection are not extensively documented in the reviewed literature, the inherent antimicrobial properties of its parent compound provide a strong rationale for its therapeutic potential in this area. The metabolism of the cysteine conjugate to release the active BITC is a key aspect of its mode of action. scispace.com Further research in preclinical infection models would be necessary to fully elucidate the efficacy of this compound as a therapeutic agent for infectious diseases.
Advanced Analytical and Computational Methodologies in S N Benzylthiocarbamoyl L Cysteine Research
Chromatographic and Spectroscopic Techniques for Compound Analysis
The precise identification and quantification of S-(N-Benzylthiocarbamoyl)-L-cysteine and its metabolites in biological matrices are foundational to its research. This is primarily achieved through a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS).
A significant challenge in the analysis of related compounds, such as N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, is their instability at pH values above 5. nih.gov A common analytical strategy involves the controlled decomposition of the dithiocarbamic acid ester structure to release the isothiocyanate, which is then derivatized with an amine like n-butylamine. nih.gov The resulting stable thiourea (B124793) derivative can be readily extracted and quantified using HPLC with an ultraviolet (UV) detector, a method that demonstrates excellent recovery and precision. nih.gov
For more sensitive and specific analysis, LC-MS is the method of choice. juniperpublishers.com A typical setup would employ a reversed-phase C18 column to separate the compound from the matrix, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution with a modifier like ammonium (B1175870) acetate. juniperpublishers.com Mass spectrometry provides not only the molecular weight for confirmation but also fragmentation patterns (MS/MS) that are essential for definitive structural elucidation, as demonstrated in the analysis of other cysteine derivatives. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool, used to provide unequivocal proof of the compound's synthesized structure. nih.gov
| Technique | Principle | Application in this compound Research | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of the compound and its metabolites, often after derivatization to a more stable form for analysis with a UV detector. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS for highly sensitive and specific detection. | Definitive identification and quantification in complex biological samples. Provides molecular weight and retention time data. | juniperpublishers.com |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to determine the fragmentation patterns of a molecule. | Structural elucidation of the parent compound and its metabolites by analyzing characteristic fragments. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. | Provides detailed information about the structure and connectivity of atoms, confirming the identity of the synthesized compound. | nih.gov |
Molecular Docking and Dynamics Simulations for Target Identification
Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and understanding how this compound interacts with potential protein targets at a molecular level.
Molecular Docking is used to predict the preferred orientation of the compound when bound to a target protein. nih.gov The process involves obtaining the three-dimensional crystal structure of a potential target protein from a repository like the Protein Data Bank. nih.gov Using specialized software, the compound is then "docked" into the protein's binding site to calculate the binding affinity and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This approach helps to screen large libraries of potential targets and prioritize them for further experimental validation.
Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movement of atoms in the compound-protein complex over time. nih.gov These simulations provide insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov Key metrics such as the root-mean-square deviation (RMSD) are analyzed to assess the stability of the complex, while the root-mean-square fluctuation (RMSF) can reveal which parts of the protein become more or less flexible upon ligand binding. nih.gov
| Step | Methodology | Objective | Reference |
|---|---|---|---|
| 1. Target Preparation | Obtain 3D protein structure (e.g., from PDB). Remove water molecules and co-factors. | Prepare the protein receptor for docking. | nih.gov |
| 2. Ligand Preparation | Generate a 3D conformer of this compound. | Prepare the small molecule for docking. | nih.gov |
| 3. Molecular Docking | Place the ligand into the protein's active site and score binding poses. | Predict binding affinity and identify key interactions (hydrogen bonds, etc.). | nih.gov |
| 4. Molecular Dynamics (MD) Simulation | Simulate the atomic movements of the docked complex in a physiological environment. | Assess the stability of the predicted binding mode over time. | nih.gov |
Chemoinformatics and Network-Based Approaches for Deconvoluting Mechanisms
To unravel the complex biological mechanisms of this compound, researchers employ chemoinformatics and network-based systems biology approaches. These methods place the compound within the broader context of cellular pathways and interaction networks.
Chemoinformatics involves the analysis of the compound's physicochemical properties and structural features to predict its biological activities and potential targets. This can involve similarity searching against databases of known compounds to hypothesize function based on structural analogy.
Network-based approaches , particularly network pharmacology, offer a powerful way to visualize and analyze the compound's mechanism of action from a systems perspective. nih.gov This methodology involves constructing a network of interactions connecting the compound to its potential protein targets, and these targets to associated diseases or pathways. Algorithms such as the Random Walk with Restart (RWR) can then be applied to this network to prioritize the most relevant biological pathways affected by the compound. nih.gov This approach helps to move from a "one-target, one-drug" model to a more holistic understanding of the compound's polypharmacological effects.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For compounds related to this compound, QSAR can be a valuable tool for designing new analogues with improved potency or desired properties.
The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition) is compiled. For example, a study on cysteine-containing dipeptides used their tyrosinase inhibitory activity as the endpoint. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. Using statistical methods, such as genetic algorithms, a subset of these descriptors is selected to build a predictive model. nih.gov The quality of the model is assessed by its correlation coefficient (R²), with values close to 1.0 indicating high predictive accuracy. nih.gov Once validated, the QSAR model can be used to predict the activity of new, untested analogues of this compound, thereby guiding synthetic efforts toward more effective compounds.
| Step | Description | Example Application | Reference |
|---|---|---|---|
| 1. Data Set Collection | Compile a series of analogues with experimentally measured biological activity. | Gathering IC50 values for tyrosinase inhibition by cysteine-containing dipeptides. | nih.gov |
| 2. Descriptor Calculation | Compute numerical values representing topological, electronic, and steric properties of each molecule. | Calculating descriptors like molecular weight, logP, and electronic parameters. | nih.gov |
| 3. Model Building | Use statistical methods (e.g., genetic algorithms, multiple linear regression) to create an equation linking descriptors to activity. | Developing a model where Activity = f(descriptor1, descriptor2, ...). | nih.gov |
| 4. Model Validation | Assess the model's statistical significance and predictive power using internal and external validation sets (e.g., calculating R²). | Achieving a high R² value (e.g., >0.9) for the training and test sets. | nih.gov |
| 5. Prediction | Use the validated model to predict the activity of novel, unsynthesized compounds. | Screening a virtual library of this compound analogues. | nih.gov |
Integration of Multi-Omics Data for Comprehensive Biological Understanding
A truly comprehensive understanding of the biological impact of this compound requires the integration of data from multiple "omics" platforms, including proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of gene transcripts). nih.govmdpi.com This multi-omics approach provides a systems-level view of the cellular response to the compound, bridging the gap from genotype to phenotype. nih.gov
For instance, research on S-Sulfocysteine, another cysteine derivative, utilized metabolomic and proteomic profiling to gain deep mechanistic insights. frontiersin.org By feeding cells with the compound and analyzing changes in both protein expression and metabolite levels over time, researchers can map the flow of information through biological networks. frontiersin.org This could reveal, for example, that this compound administration leads to an upregulation of specific detoxification enzymes (proteomics) and a corresponding increase in the levels of glutathione (B108866) and other downstream metabolites (metabolomics). frontiersin.org Integrating these datasets allows for the identification of affected pathways and provides a much richer and more dynamic picture of the compound's biological activity than any single omics approach could achieve alone. nih.gov
| Omics Layer | Information Provided | Potential Insight | Reference |
|---|---|---|---|
| Transcriptomics | Changes in gene expression (mRNA levels). | Identifies which genes are up- or down-regulated in response to the compound. | mdpi.com |
| Proteomics | Changes in protein abundance and post-translational modifications. | Reveals the functional output of gene expression changes, such as the induction of metabolic enzymes. | frontiersin.org |
| Metabolomics | Changes in the levels of small-molecule metabolites. | Shows the ultimate effect on cellular biochemistry, such as alterations in amino acid or antioxidant pools. | frontiersin.orgnih.gov |
| Integrated Analysis | Correlates changes across all layers to build a comprehensive model of action. | Elucidates complete biological pathways from initial gene activation to final metabolic outcome. | nih.gov |
Future Research Directions and Translational Perspectives for S N Benzylthiocarbamoyl L Cysteine
Identification and Validation of Novel Molecular Targets
Future investigations must focus on delineating the precise molecular interactions of S-(N-Benzylthiocarbamoyl)-L-cysteine. While it is understood that many isothiocyanate (ITC) conjugates act as prodrugs that release the parent ITC, the intrinsic activity of the conjugate itself requires further exploration. nih.govacs.org The biological effects of ITCs are known to be exerted through multiple interconnected signaling pathways. nih.gov
Key research areas include:
Enzyme Modulation: Isothiocyanates are recognized for their ability to modulate biotransformation enzymes. nih.gov They can inhibit Phase I enzymes, such as those in the cytochrome P450 (CYP) family, and induce Phase II detoxification enzymes like glutathione (B108866) S-transferases (GST). nih.govfoodandnutritionjournal.org Research has demonstrated that ITC conjugates can inhibit N-nitrosodimethylamine demethylase, a specific P450 enzyme. lktlabs.com Future studies should aim to identify the full spectrum of enzymes directly affected by this compound and validate whether this inhibition is due to the conjugate or the released BITC. nih.govacs.org
Apoptosis and Cell Cycle Pathways: ITCs can trigger apoptosis and halt the cell cycle by influencing pathways involving NF-κB, activator protein-1 (AP-1), caspases, and p53. acs.orgacs.org While this compound is known to induce apoptosis in certain cancer cells, the specific protein interactions that initiate this process need to be identified and validated through techniques like pull-down assays and proteomics. lktlabs.com
Angiogenesis and Metastasis Inhibition: ITCs can suppress angiogenesis, a critical process for tumor growth, by targeting factors like tubulin and down-regulating pro-angiogenic genes. nih.gov The potential of this compound to inhibit proteins involved in cell migration and metastasis, such as matrix metalloproteinases, represents a crucial area for investigation. mdpi.com
Oxidative Stress and Inflammation Pathways: A significant mechanism of ITC action is the regulation of oxidative stress via the Keap1-Nrf2-ARE signaling pathway, which promotes the expression of antioxidant enzymes. mdpi.com Validating the interaction of this compound with key proteins in this pathway, such as Keap1, will be essential to confirm its role as a regulator of cellular redox homeostasis. mdpi.com
Design and Synthesis of Next-Generation Analogues with Enhanced Specificity
The development of analogues of this compound with improved potency and target specificity is a promising translational goal. The synthesis of the parent compound involves the conjugation of L-cysteine with benzyl (B1604629) isothiocyanate. nih.gov Similar conjugates can be synthesized through straightforward one-step reactions. nih.govmdpi.com Structure-activity relationship (SAR) studies will be fundamental to guiding the design of these new molecules. lookchem.com
Strategic modifications could include:
Aromatic Ring Substitution: Altering the substituents on the benzyl group can significantly impact biological activity and target selectivity. nih.gov As seen in related compound classes, the addition of various electron-donating or electron-withdrawing groups could be explored to determine the electronic and steric effects on anticancer activity. nih.govresearchgate.net
Thiol Conjugate Modification: The nature of the amino acid conjugate influences the stability and release kinetics of the parent isothiocyanate. nih.govacs.org Studies have shown that cysteine conjugates decompose faster than their N-acetyl-L-cysteine (NAC) or glutathione (GSH) counterparts. acs.org Synthesizing and comparing different amino acid and peptide conjugates of BITC would allow for the fine-tuning of its release profile.
Hydrophobicity and Aromaticity: Increasing the hydrophobicity, for example by using a naphthalene (B1677914) group instead of a benzyl group, could be investigated to see if it enhances activity, as has been explored for other classes of anticancer agents. nih.gov
Exploration of Synergistic Effects with Other Bioactive Compounds
Combining this compound with other therapeutic agents could lead to enhanced efficacy and potentially overcome drug resistance. Research has already demonstrated the synergistic potential of combining the parent compound, BITC, with conventional drugs like Sorafenib in a nano-delivery system. nih.gov
Future research should explore the synergistic potential of this compound with:
Standard Chemotherapeutic Drugs: Combining the conjugate with agents that have complementary mechanisms of action could allow for lower effective concentrations, thereby improving the therapeutic window.
Other Phytochemicals: Investigating combinations with other natural compounds that target different but related pathways, such as other antioxidants or anti-inflammatory agents.
Alkylating Agents: One study found that L-cysteine itself could surprisingly enhance the antibacterial effects of certain monofunctional alkylating agents, suggesting complex interactions that could be explored in a therapeutic context. nih.gov
Modulators of Glutathione Metabolism: Since this compound is part of the mercapturic acid pathway which involves glutathione, combining it with compounds that influence intracellular GSH levels could modulate its activity and efficacy. acs.orgdrugbank.com
Development of Advanced Delivery Systems for Preclinical Research
A significant challenge in translating ITCs and their conjugates into clinical use is their pharmacokinetic profile, which can include rapid absorption and excretion. nih.gov Advanced drug delivery systems can address these limitations by improving stability, bioavailability, and targeting. nih.govnih.gov
Promising delivery platforms for this compound include:
Polymeric Nanoparticles: These systems can encapsulate therapeutic agents, prolonging their circulation time and enabling preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Liposomes: As versatile carriers, liposomes can transport both hydrophilic and lipophilic compounds and have been widely used to deliver drugs across biological barriers. nih.gov
Mesoporous Silica Nanoparticles (MSNs): The surface of MSNs can be chemically modified, allowing for the attachment of molecules like isothiocyanates and the controlled release of a therapeutic payload. mdpi.com
Chitosan-Based Nanoparticles: Natural polymers like chitosan (B1678972) have been used to create nanocarriers for other ITCs, such as phenethyl isothiocyanate (PEITC), to improve cellular delivery. nih.gov
These advanced systems could protect the conjugate from premature degradation and deliver it more efficiently to target sites for preclinical evaluation. nih.gov
Contribution to Fundamental Understanding of Isothiocyanate Conjugate Biology
Research on this compound is vital for advancing our fundamental knowledge of how dietary isothiocyanates are metabolized and exert their biological effects. nih.gov This compound is a key metabolite formed via the mercapturic acid pathway following the consumption of cruciferous vegetables containing BITC precursors. nih.govacs.org
Studying this specific conjugate helps to:
Clarify the Pro-drug versus Active Metabolite Debate: A central question in the field is whether ITC conjugates are merely transport forms that must release the parent ITC to be active, or if they possess intrinsic biological activity. acs.org While evidence suggests that the decomposition to free ITC is necessary for some activities like P450 inhibition, other studies indicate that conjugates themselves can elicit anti-proliferative responses. lktlabs.comnih.gov
Elucidate Metabolic Pathways: Detailed analysis of the formation, transport, and excretion of this compound and its subsequent metabolites, such as the corresponding mercapturic acid, provides a clearer picture of ITC biotransformation in different species. nih.gov
Understand Structure-Function Relationships: By comparing the biological effects of the cysteine conjugate to its parent compound (BITC) and other related metabolites (GSH and NAC conjugates), researchers can better understand how the chemical structure dictates the mechanism of action, stability, and potency. acs.org
Ultimately, a deeper understanding of the biology of S-(N--Benzylthiocarbamoyl)-L-cysteine will contribute to a more comprehensive, systems-level view of the health-promoting effects of dietary isothiocyanates. nih.gov
Q & A
Q. What are the established synthetic routes for S-(N-benzylthiocarbamoyl)-L-cysteine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic addition of L-cysteine to benzyl isothiocyanate (BITC). Optimal conditions involve maintaining a pH of 8–9 (using ammonium bicarbonate) and reacting at room temperature for 2–4 hours. Yield and purity depend on stoichiometric ratios (1:1.2 molar excess of BITC to cysteine) and purification via reverse-phase chromatography .
- Key Data :
| Parameter | Value/Detail |
|---|---|
| Reaction Time | 2–4 hours |
| pH | 8–9 (aqueous buffer) |
| Purification Method | C18 column chromatography |
| Yield Range | 70–85% (reported in small-scale syntheses) |
Q. How is this compound detected and quantified in biological matrices like urine?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Urine samples are pretreated with β-glucuronidase to hydrolyze conjugates, followed by solid-phase extraction (C18 cartridges). Quantification uses deuterated internal standards (e.g., d₃-labeled analogs) to correct for matrix effects. Detection limits are typically <0.5 ng/mL .
Advanced Research Questions
Q. What analytical challenges arise when distinguishing this compound from structurally similar metabolites, and how are these resolved?
- Methodological Answer : Co-elution with isomers (e.g., glutathione conjugates) is a key challenge. High-resolution mass spectrometry (HR-MS) with exact mass (<5 ppm error) and tandem MS fragmentation (e.g., m/z 270 → 163 for benzyl-thiocarbamoyl fragment) improves specificity. Diastereomers are resolved using chiral columns (e.g., CHIRALPAK IG-3) with methanol/water gradients .
Q. How do contradictory findings about the compound’s bioactivity in cancer models arise, and what experimental variables require scrutiny?
- Methodological Answer : Discrepancies in anti-carcinogenic effects (e.g., intestinal vs. hepatic models) may stem from:
- Dose-dependent effects : Low doses (≤10 µM) show antioxidant activity, while high doses (>50 µM) induce pro-oxidant stress .
- Metabolic context : Differences in glutathione conjugation efficiency across tissues alter bioavailability .
- Experimental design : Xenograft vs. chemically induced cancer models yield divergent results due to microenvironmental factors .
Q. What computational or in silico approaches are used to predict the reactivity of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model thiol-disulfide exchange kinetics. Molecular docking (AutoDock Vina) predicts binding to Keap1-Nrf2 pathways, correlating with experimental data on antioxidant response element (ARE) activation .
Data Contradiction Analysis
Q. Why do studies report varying urinary excretion rates of this compound in human trials?
- Methodological Answer : Variability arises from:
- BITC bioavailability : Dietary sources (e.g., cruciferous vegetables) vs. synthetic supplements differ in absorption kinetics .
- Polymorphisms in GST enzymes : GSTT1/GSTM1 null genotypes reduce conjugation efficiency, altering urinary metabolite ratios .
- Sample collection timing : Peak excretion occurs 6–8 hours post-ingestion; delayed sampling underestimates levels .
Applications in Mechanistic Studies
Q. How is this compound used to study redox signaling pathways in vitro?
- Methodological Answer : The compound is applied to cell cultures (e.g., HepG2, Caco-2) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
